Nitrosyl acetate

Description

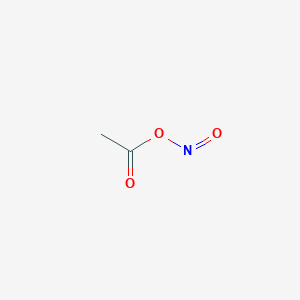

Nitrosyl acetate (ONOAc) is a nitrosyl carboxylate compound formed by the interaction of nitrosyl ions (NO⁺) with acetate (CH₃COO⁻). It is a reactive intermediate in organic synthesis, particularly in nitrosation reactions where it acts as a nitrosating agent . Structurally, it features a bent nitroso group, as observed in acyloxy nitroso compounds, with a configuration that facilitates nitric oxide (HNO) release upon hydrolysis . Its synthesis often involves the reaction of carboxylic acids or their derivatives with nitrosating agents like dinitrogen trioxide (N₂O₃) in buffered solutions, where acetate stabilizes the nitrosyl intermediate .

Nitrosyl acetate is notable for its role in catalytic cycles (e.g., palladium-catalyzed oxidations) and biological studies, where its hydrolysis generates HNO—a species with distinct reactivity compared to nitric oxide (NO) . However, its stability and reactivity are highly dependent on pH and the presence of nucleophiles, which limits its direct isolation in many cases .

Propriétés

IUPAC Name |

nitroso acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c1-2(4)6-3-5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMRKSLUXZLPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509063 | |

| Record name | Acetyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-49-0 | |

| Record name | Acetyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nitrosyl acetate can be synthesized through the reaction of acetic acid with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows: [ \text{CH}_3\text{COOH} + \text{NOCl} \rightarrow \text{CH}_3\text{COONO} + \text{HCl} ]

Industrial Production Methods:

Analyse Des Réactions Chimiques

Hydrolysis and HNO Release

Nitrosyl acetate undergoes hydrolysis to release nitroxyl (HNO) and acetic acid. The reaction kinetics and products depend on pH and ester group structure:

Key Findings:

-

Rate of Hydrolysis : Follows the order: trifluoroacetate (3 ) > acetate (1 , nitrosyl acetate) > pivalate (2 ) under all pH conditions .

-

pH Dependence : Hydrolysis accelerates in acidic media but remains slower than trifluoroacetyl analogs .

-

Byproducts : Acetic acid is a stable byproduct, while HNO dimerizes to form nitrous oxide (N₂O) .

Table 1: Hydrolysis Kinetics of Acyloxy Nitroso Compounds

| Compound | Ester Group | Observed Rate (k) | pH Dependency | Primary Product |

|---|---|---|---|---|

| Nitrosyl acetate | Acetyl (CH₃COO) | Moderate | Acid-favored | HNO + CH₃COOH |

| Trifluoroacetate | CF₃COO | Fast | pH-independent | HNO + CF₃COOH |

| Pivalate | (CH₃)₃CCOO | Slow | Base-favored | HNO + (CH₃)₃CCOOH |

Thiol-Mediated Decomposition

Nitrosyl acetate reacts with thiols (RSH) through two competing pathways:

Pathway A: HNO Release

Under neutral or weakly acidic conditions:

Pathway B: Oxime Formation

In basic conditions (thiolate dominance):

Table 2: Reaction Pathways with Thiols

| Condition | Reactive Species | Pathway | Product |

|---|---|---|---|

| Acidic/Neutral | Thiol (RSH) | A | HNO + Disulfide |

| Basic | Thiolate (RS⁻) | B | Sulfinamide/Oxime |

Thermal and Photolytic Stability

-

Thermal Decomposition : At elevated temperatures, nitrosyl acetate decomposes to release NO and acetic acid anhydride .

-

Photolysis : UV irradiation cleaves the N–O bond, generating acyl nitroso intermediates that further hydrolyze to HNO .

Biological Reactivity

Nitrosyl acetate mimics HNO donors like Angeli’s salt in vascular systems:

Applications De Recherche Scientifique

Nitrosyl acetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.

Biology: Nitrosyl acetate is studied for its potential effects on biological systems, particularly in the context of nitric oxide (NO) signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vasodilation and as a potential treatment for certain cardiovascular conditions.

Industry: Nitrosyl acetate is used in the production of various chemicals and materials, leveraging its unique reactivity.

Mécanisme D'action

The mechanism of action of nitrosyl acetate involves the release of the nitrosyl group (NO), which can interact with various molecular targets. In biological systems, nitric oxide (NO) is a signaling molecule that plays a crucial role in processes such as vasodilation, neurotransmission, and immune response. Nitrosyl acetate can release NO, which then interacts with specific proteins and enzymes, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Acyloxy Nitroso Compounds

Acyloxy nitroso compounds, such as 4-nitrosotetrahydro-2H-pyran-4-yl acetate and pivalate, share structural and functional similarities with nitrosyl acetate. These compounds are water-soluble and release HNO via enzymatic (e.g., pig liver esterase) or pH-dependent hydrolysis . Key differences include:

- Reactivity : Nitrosyl acetate exhibits slower hydrolysis kinetics compared to pivalate derivatives due to steric and electronic effects of the acyl group .

- Biological Applications: Unlike nitrosyl acetate, acyloxy nitroso compounds like 4-nitrosotetrahydro-2H-pyran-4-yl acetate selectively modify thiol-containing proteins (e.g., aldehyde dehydrogenase) and heme proteins (e.g., metmyoglobin), making them valuable tools for studying HNO signaling .

Nitrosyl Halides (ClNO, BrNO)

Nitrosyl chloride (ClNO) and nitrosyl bromide (BrNO) are more electrophilic than nitrosyl acetate due to the higher leaving-group ability of halides. For example:

- Addition Reactions: ClNO undergoes rapid exo, cis addition to rigid olefins like norbornene, forming dimeric nitrosochlorides. In contrast, nitrosyl acetate in similar conditions produces oximes or dinitrogen trioxide adducts due to competing isomerization pathways .

- Stability: ClNO is less stable in aqueous media, whereas nitrosyl acetate’s carboxylate group enhances solubility and moderates reactivity .

Nitroso Metal Complexes

Cobalt-nitro complexes (e.g., [Co(NO)₆]³⁺) and palladium-nitrosyl intermediates ([Pd(NO)]⁺) are distinct from nitrosyl acetate in their redox behavior. For instance:

- Catalytic Roles: Cobalt-nitro complexes act as oxidants in Wacker-type chemistry, regenerating palladium(II) from Pd(0) without forming HNO. Nitrosyl acetate, however, participates in HNO release pathways that modify heme proteins .

- Electronic Structure : Metal-bound nitroso groups exhibit linear configurations (M–N≡O), contrasting with the bent geometry of nitrosyl acetate’s nitroso moiety .

Data Table: Comparative Properties of Nitrosyl Acetate and Analogues

| Compound | Chemical Formula | Reactivity | Hydrolysis Products | Key Applications | Stability in Water |

|---|---|---|---|---|---|

| Nitrosyl acetate | ONOAc | Moderate nitrosation agent | HNO, acetic acid | Organic synthesis, HNO donors | Moderate |

| 4-Nitrosotetrahydro-2H-pyran-4-yl acetate | C₇H₁₁NO₄ | Enzymatic HNO release | HNO, ester byproducts | Protein modification studies | High (water-soluble) |

| Nitrosyl chloride | ClNO | Rapid electrophilic addition | HCl, HNO | Olefin functionalization | Low |

| Cobalt-nitro complexes | [Co(NO)₆]³⁺ | Redox-active oxidants | NO, Co²⁺ | Catalytic olefin oxidation | High (non-aqueous) |

Research Findings and Mechanistic Insights

- HNO Release: Hydrolysis of nitrosyl acetate produces HNO, confirmed by the formation of nitrous oxide (N₂O) and ferrous nitrosyl heme complexes . Competing nucleophiles (e.g., thiols) or oxidative metal ions inhibit HNO release, highlighting its context-dependent reactivity .

- Catalytic Efficiency: In acetic acid buffers, nitrosyl acetate enhances nitrosation rates by 10–20% compared to unbuffered systems, though its effect is weaker than ClNO or BrNO .

- Biological Interactions: Unlike nitrosyl halides, nitrosyl acetate’s hydrolysis products (HNO) preferentially modify cysteine residues to form dehydroalanine, offering a pathway for enzyme inhibition .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.